2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid
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Overview
Description
2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid is a quinazolinone derivative. Quinazolinones are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties
Mechanism of Action
Target of Action
The primary target of 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .
Mode of Action
The compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds related to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 and HCT116 human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications . Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction rate and improves yield.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts.
Ultrasound-promoted reaction: This method enhances reaction efficiency and selectivity.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases.
Industrial Production Methods
Industrial production of quinazolinone derivatives, including this compound, often employs continuous flow processes and environmentally benign conditions to ensure high yield and purity . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with similar biological activities.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Thiazole derivatives: Compounds with a different heterocyclic structure but similar biological activities.
Uniqueness
2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid is unique due to its specific structural features and the range of biological activities it exhibits.
Biological Activity
2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula for this compound is C11H10N2O4 with a molecular weight of approximately 218.21 g/mol. The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds derived from tetrahydroquinazoline exhibit significant antimicrobial properties. For instance, a series of synthesized derivatives showed promising activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 50 µg/mL to 200 µg/mL, demonstrating their potential as effective antimicrobial agents .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 50 |
Compound B | Escherichia coli | 100 |
Compound C | Staphylococcus aureus | 200 |
Antiviral Activity
In addition to antimicrobial properties, derivatives of the tetrahydroquinazoline structure have shown antiviral activity. For example, compounds similar to this compound were tested against various viruses including coxsackievirus B and herpes simplex virus (HSV). The IC50 values for these compounds ranged from 18.3 µM to 22.0 µM against EMCV (Encephalomyocarditis virus), indicating moderate antiviral potential .
The biological activity of tetrahydroquinazoline derivatives is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens. For instance:
- Inhibition of Enzymatic Activity : Some compounds have been shown to inhibit key metabolic enzymes in bacteria and viruses.
- Disruption of Cell Membranes : Certain derivatives can compromise the integrity of microbial cell membranes, leading to cell lysis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized tetrahydroquinazoline derivatives demonstrated their effectiveness against clinical isolates of Staphylococcus aureus . The study highlighted that certain compounds exhibited antimicrobial activity comparable to standard antibiotics like ampicillin .
Case Study 2: Antiviral Properties
In another investigation focusing on antiviral properties, researchers synthesized several sulfonamide derivatives with structural similarities to tetrahydroquinazolines. These compounds were evaluated for their ability to inhibit HSV replication in vitro, showing significant reductions in viral load with selectivity indexes indicating favorable therapeutic windows .
Properties
IUPAC Name |
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-13-11(17)8-5-3-4-6-9(8)14(12(13)18)7-10(15)16/h3-6H,2,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRDYIPEZAWAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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